Methyl 3-bromoindole-6-carboxylate chemical properties
Methyl 3-bromoindole-6-carboxylate chemical properties
Executive Summary
Methyl 3-bromoindole-6-carboxylate (CAS: 860457-92-7) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a bifunctional scaffold, offering two distinct vectors for structural diversification: the C-3 bromine atom (a handle for transition-metal-catalyzed cross-coupling) and the C-6 methyl ester (a precursor for solubilizing groups or hydrogen-bond donors). This orthogonality makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors, antiviral agents (HCV NS5B), and GPCR modulators.
This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing researchers with the actionable intelligence required to utilize it effectively in drug development campaigns.
Physicochemical Specifications
The following data characterizes the core properties of the molecule, essential for analytical verification and formulation.
| Property | Specification |
| IUPAC Name | Methyl 3-bromo-1H-indole-6-carboxylate |
| CAS Number | 860457-92-7 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 198–202 °C (decomposition) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |
| LogP (Predicted) | ~2.8 |
| Topological Polar Surface Area (TPSA) | 42.1 Ų |
| H-Bond Donors / Acceptors | 1 / 2 |
Synthetic Architecture
The synthesis of Methyl 3-bromoindole-6-carboxylate relies on the inherent electronic bias of the indole ring system. The pyrrole ring is electron-rich, while the benzene ring—deactivated by the electron-withdrawing ester at C-6—is less reactive toward electrophiles. Consequently, electrophilic aromatic substitution (SEAr) occurs exclusively at the C-3 position .
Primary Synthetic Route: Regioselective Bromination
The most robust protocol involves the bromination of methyl indole-6-carboxylate using N-Bromosuccinimide (NBS) or molecular bromine.
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Reagents: N-Bromosuccinimide (NBS), DMF (solvent).
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Conditions: 0°C to Room Temperature, 1–2 hours.
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Mechanism: The indole nitrogen lone pair assists in the attack on the electrophilic bromine source at C-3. The resulting iminium intermediate is deprotonated to restore aromaticity.
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Purification: The product precipitates upon water addition or is isolated via silica gel chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Figure 1: Regioselective bromination pathway driven by electronic activation of the pyrrole ring.
Chemo-Functional Reactivity[5][6]
The utility of Methyl 3-bromoindole-6-carboxylate lies in its orthogonal reactivity . The molecule possesses three distinct reactive centers, allowing for sequential functionalization without protecting group manipulation in many cases.
C-3 Reactivity: The Cross-Coupling Vector
The C-Br bond is highly reactive toward Palladium(0) catalysts. This is the primary site for extending the carbon skeleton.
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Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.[1]
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Catalyst System: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Sonogashira Coupling: Reacts with terminal alkynes to install rigid linkers.
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Stille Coupling: Reacts with organostannanes (though less common due to toxicity).[1]
C-6 Reactivity: The Solubilizing Vector
The methyl ester at C-6 is electronically decoupled from the C-3 halogen, allowing it to survive standard cross-coupling conditions. It is typically manipulated after C-3 functionalization.
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Hydrolysis: LiOH/THF/Water yields the carboxylic acid (pKa ~4.5).
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Amidation: Direct aminolysis or activation (HATU/EDC) of the hydrolyzed acid allows for the introduction of polar side chains (e.g., piperazines, morpholines) to improve ADME properties.
N-1 Reactivity: The Tuning Vector
The indole nitrogen (pKa ~16) can be alkylated or arylated to modulate lipophilicity or target engagement.
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N-Alkylation: NaH/DMF followed by alkyl halides.
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N-Arylation: Chan-Lam coupling or Buchwald-Hartwig amination.
Divergent Synthesis Map
Figure 2: Orthogonal reactivity map demonstrating the three vectors for chemical diversification.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a validated standard for coupling this specific scaffold with phenylboronic acid.
Objective: Synthesis of Methyl 3-phenylindole-6-carboxylate.
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Preparation: In a 50 mL round-bottom flask, charge Methyl 3-bromoindole-6-carboxylate (1.0 equiv, 1.0 mmol, 254 mg), Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg), and Potassium Carbonate (3.0 equiv, 3.0 mmol, 414 mg).
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Solvent System: Add 1,4-Dioxane (10 mL) and Water (2 mL). Degas the mixture by bubbling nitrogen for 10 minutes.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg) under a nitrogen stream.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexane) or LC-MS.
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Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).
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Expected Yield: 75–85%.
Expert Insight: The C-6 ester is stable under these basic conditions provided the temperature does not exceed 100°C and the reaction time is controlled. If hydrolysis is observed, switch to anhydrous conditions using CsF as the base.
Safety and Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8°C. Protect from light. The C-Br bond can be photosensitive over long durations.
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Handling: Use in a fume hood. Avoid dust formation.
References
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Indole Reactivity Patterns : Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 2011. Available at: [Link]
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Suzuki Coupling Methodology : Suzuki-Miyaura Cross-Coupling: Mechanism and Procedure. Organic Chemistry Portal. Available at: [Link]
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Medicinal Chemistry Applications : Synthesis of Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. NIH National Library of Medicine. Available at: [Link]
